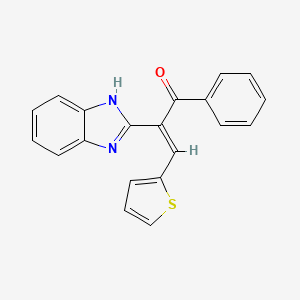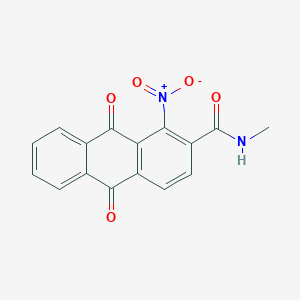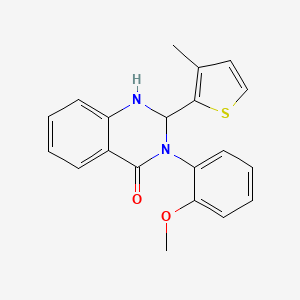![molecular formula C16H25N3O3S B5301609 N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5301609.png)
N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide, commonly referred to as ML7, is a small molecule inhibitor that has been extensively studied for its biochemical and physiological effects. ML7 has been used in scientific research to examine the role of myosin light chain kinase (MLCK) in various cellular processes.
Mecanismo De Acción
ML7 inhibits N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide activity by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating myosin light chain, which is necessary for muscle contraction and cell motility. ML7 has been shown to be a reversible inhibitor of this compound, which allows for precise control of this compound activity in experiments.
Biochemical and Physiological Effects:
ML7 has been shown to affect various cellular processes, including cell migration, cytokinesis, and smooth muscle contraction. Inhibition of this compound by ML7 has been shown to decrease cell migration and cytokinesis in various cell types. ML7 has also been shown to relax smooth muscle in various organs, including the bladder and uterus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ML7 has several advantages for lab experiments, including its specificity for N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide and its reversible inhibition. ML7 allows for precise control of this compound activity, which is necessary for studying its role in various cellular processes. However, ML7 has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of ML7 treatment to avoid potential toxicity and off-target effects.
Direcciones Futuras
ML7 has been extensively used in scientific research, but there are still many future directions for its use. One future direction is the development of more potent and selective N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide inhibitors. Another future direction is the use of ML7 in studying the role of this compound in cancer cell invasion and metastasis. Additionally, ML7 could be used in combination with other inhibitors to study the complex signaling pathways involved in various cellular processes. Overall, ML7 has been a valuable tool for studying the role of this compound in various cellular processes, and its continued use will likely lead to new insights into cellular signaling and disease mechanisms.
Métodos De Síntesis
The synthesis of ML7 involves the reaction of 4-(isobutylamino)benzenesulfonyl chloride with 1-piperidinecarboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ML7. This method has been optimized to yield high purity and high yield of ML7.
Aplicaciones Científicas De Investigación
ML7 has been extensively used in scientific research to study the role of N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide in various cellular processes. This compound is an enzyme that phosphorylates myosin light chain, which is involved in muscle contraction and cell motility. ML7 inhibits this compound activity, which has been shown to affect cell migration, cytokinesis, and smooth muscle contraction. ML7 has also been used to study the role of this compound in cancer cell invasion and metastasis.
Propiedades
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13(2)12-17-23(21,22)15-8-6-14(7-9-15)18-16(20)19-10-4-3-5-11-19/h6-9,13,17H,3-5,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAJKFFPZQVBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)



![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)
![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301596.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5301615.png)
![N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5301621.png)
![6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)